molecular formula C19H13ClF3N3O4S B11394103 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11394103
M. Wt: 471.8 g/mol
InChI Key: PJEGBLHYOZXVSR-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring, a sulfonyl group, and multiple halogen substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the sulfonyl group, and halogenation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. For example, the use of anhydrous solvents and inert atmosphere can prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl-

Uniqueness

Compared to similar compounds, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and halogen substitutions

Properties

Molecular Formula

C19H13ClF3N3O4S

Molecular Weight

471.8 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H13ClF3N3O4S/c20-15-9-24-19(31(28,29)10-11-1-3-12(21)4-2-11)26-16(15)17(27)25-13-5-7-14(8-6-13)30-18(22)23/h1-9,18H,10H2,(H,25,27)

InChI Key

PJEGBLHYOZXVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl)F

Origin of Product

United States

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